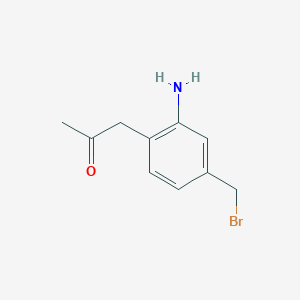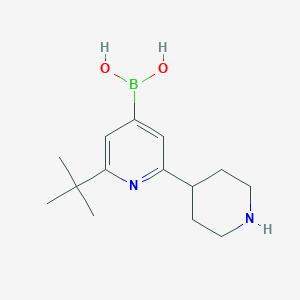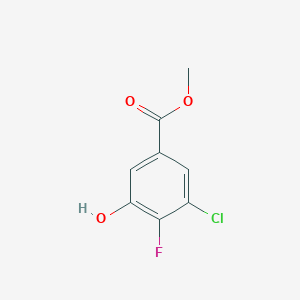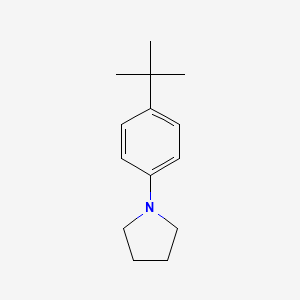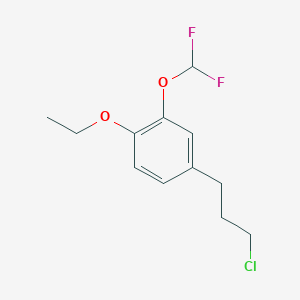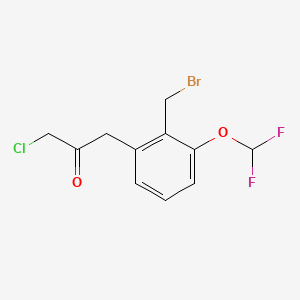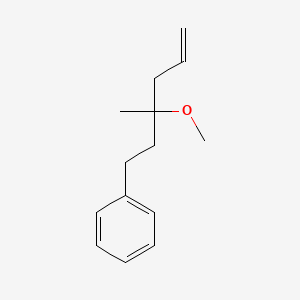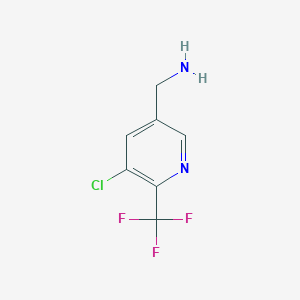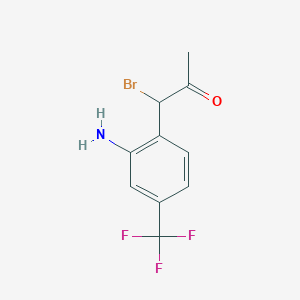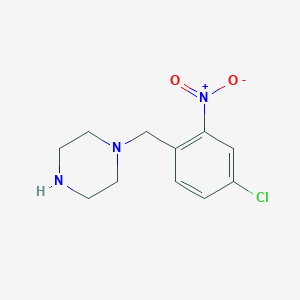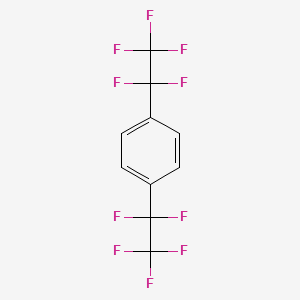
1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C10H4F10. It is characterized by the presence of two 1,1,2,2,2-pentafluoroethyl groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of pentafluoroethyl iodide with benzene in the presence of a strong base, such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere and requires elevated temperatures to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorinated ethyl groups influence the reactivity of the benzene ring.
Oxidation and Reduction: While the compound is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of this compound .
Scientific Research Applications
1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated probes for biological imaging and diagnostics.
Medicine: It is explored for its potential in drug discovery, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 1,4-bis(1,1,2,2,2-pentafluoroethyl)benzene exerts its effects is primarily related to its fluorinated ethyl groups. These groups can influence the electronic properties of the benzene ring, making it more or less reactive depending on the specific reaction. The compound can interact with various molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of pentafluoroethyl groups. It is less fluorinated and has different reactivity and applications.
1,4-Difluorobenzene: This compound has two fluorine atoms directly attached to the benzene ring.
Uniqueness
1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust materials and compounds .
Properties
CAS No. |
426-60-8 |
|---|---|
Molecular Formula |
C10H4F10 |
Molecular Weight |
314.12 g/mol |
IUPAC Name |
1,4-bis(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C10H4F10/c11-7(12,9(15,16)17)5-1-2-6(4-3-5)8(13,14)10(18,19)20/h1-4H |
InChI Key |
GXUMTAAHDRDKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


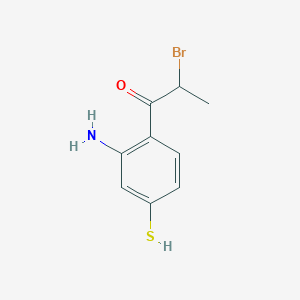
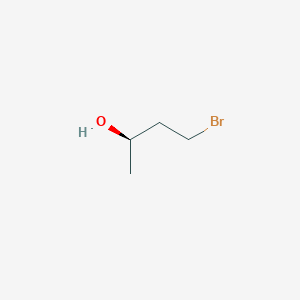
![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
